(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 3-methoxybenzoate
Description
(E)-{[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 3-methoxybenzoate is a synthetic imidazo[1,2-a]pyridine derivative characterized by a 4-chlorophenyl substituent at position 2, a methyl group at position 7, and a Schiff base linkage to a 3-methoxybenzoate moiety. This compound belongs to a class of nitrogen-containing heterocycles with demonstrated pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . Its structural complexity arises from the conjugated imidazo[1,2-a]pyridine core, which enables π-π stacking interactions and modulates electronic properties through substituents like chlorine and methoxy groups.
Properties
IUPAC Name |
[(E)-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-10-11-27-20(14-25-30-23(28)17-4-3-5-19(13-17)29-2)22(26-21(27)12-15)16-6-8-18(24)9-7-16/h3-14H,1-2H3/b25-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBMMIXRIGQGDC-AFUMVMLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=NOC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C=N/OC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 3-methoxybenzoate is a compound of significant interest due to its potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C22H17ClN3O2
- Molecular Weight : 393.84 g/mol
- CAS Number : 478257-39-5
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antibacterial Activity : Studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit bacterial growth. For instance, certain synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound is believed to interact with key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory studies have shown that derivatives exhibit strong AChE inhibition, which is crucial for treating neurodegenerative diseases .
- Anticancer Properties : Similar compounds have been evaluated for their anticancer effects. For example, certain derivatives were reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis .
Antibacterial Efficacy
A study focused on a series of synthesized imidazo[1,2-a]pyridine derivatives revealed that those with a chlorophenyl group exhibited significant antibacterial properties. The most active compounds were effective against multiple bacterial strains, suggesting a broad spectrum of activity .
Enzyme Inhibition Studies
Research conducted on enzyme inhibition highlighted that the synthesized derivatives not only inhibited AChE but also demonstrated strong urease inhibition. This dual action suggests potential applications in treating both bacterial infections and neurodegenerative disorders .
Anticancer Activity
In a comparative study of various imidazo[1,2-a]pyridine derivatives, one compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspases .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | Efficacy Level |
|---|---|---|---|
| Compound A | Antibacterial | Salmonella typhi | Moderate |
| Compound B | AChE Inhibitor | Acetylcholinesterase | Strong |
| Compound C | Anticancer | MCF-7 Cells | High |
| Compound D | Urease Inhibitor | Urease | Strong |
Chemical Reactions Analysis
Esterification to 3-Methoxybenzoate
The 3-methoxybenzoate ester is formed via Steglich esterification or acyl chloride activation :
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Reagents :
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3-Methoxybenzoic acid.
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DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
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Alternative: Thionyl chloride (to generate the acyl chloride intermediate).
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Conditions :
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature: 0°C to room temperature.
Key data :
| Step | Yield (%) | IR (C═O ester) |
|---|---|---|
| Esterification | 65–78 | 1724–1733 cm⁻¹ |
Functionalization and Stability
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Hydrolysis : The imine bond is susceptible to acidic hydrolysis (pH < 3), regenerating the amine and aldehyde .
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Photoreactivity : The conjugated π-system may undergo [2+2] cycloaddition under UV light.
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Electrophilic substitution : The 4-chlorophenyl group directs electrophiles (e.g., nitration) to the para position.
Comparative Reaction Outcomes
Mechanistic Insights
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GBB-3CR Mechanism :
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Schiff Base Tautomerism : The (E) -configuration is stabilized by intramolecular hydrogen bonding between the imine proton and the ester carbonyl .
Challenges and Optimization
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Steric hindrance : Bulky substituents (e.g., 4-chlorophenyl) reduce reaction rates in the GBB-3CR.
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Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures .
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Catalyst screening : Scandium triflate outperforms Brønsted acids in electron-deficient systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include derivatives with variations in the aryl substituents or side chains. For example:
- N-(2-Methoxyethyl)-N-(2-pyridinylmethyl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide (Compound 5): Retains the 4-chlorophenyl and methyl groups but replaces the Schiff base with a pyridinylmethyl-methoxyethyl acetamide side chain.
- N-Benzyl-N-ethyl-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide (Compound 19): Substitutes the 4-chlorophenyl with a 4-methoxyphenyl group and introduces a benzyl-ethylamine side chain.
Table 1: Structural and Physicochemical Comparison
*Predicted using fragment-based methods.
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and Morgan fingerprints, the target compound shows moderate similarity (Tc = 0.65–0.72) to Compounds 5 and 19, primarily due to shared imidazo[1,2-a]pyridine cores. However, dissimilarities in side-chain topology (Tc < 0.4) suggest divergent pharmacodynamic profiles .
Table 2: Tanimoto Similarity Indices
| Compound Pair | Tanimoto Coefficient | Basis of Comparison |
|---|---|---|
| Target vs. Compound 5 | 0.68 | Core structure, 4-Cl |
| Target vs. Compound 19 | 0.62 | Core structure, 7-CH₃ |
| Target vs. SAHA | 0.70 | Hydrophobic substituents |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis involves fewer steps compared to amide derivatives (e.g., Compound 5 requires coupling reagents like HATU), making it cost-effective for early-stage drug discovery .
- Activity Cliffs : Despite structural similarities, nitro-substituted analogues (e.g., nitroimidazoles in ) exhibit starkly different antimycobacterial activities, underscoring the irreplaceability of the 3-methoxybenzoate group in the target compound .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Key signals include the imine proton (δ ~10.7 ppm, singlet) and aromatic protons (δ 7.0–8.1 ppm). The 4-chlorophenyl group shows a doublet of doublets (J = 8.4 Hz) at δ 7.24 ppm, while the methoxy group appears as a singlet at δ 3.84 ppm .
- FTIR : Confirm imine (C=N stretch at ~1596 cm⁻¹) and ester (C=O at ~1730 cm⁻¹) functional groups .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 334.1556) with <3 ppm error .
Advanced Research Focus
Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the imidazo[1,2-a]pyridine core. X-ray crystallography provides absolute configuration confirmation, particularly for E/Z isomerism in the imine group .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. Basic Research Focus
- Enzyme Inhibition : COX-2 selectivity assays (IC₅₀ determination) using purified enzymes and fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values calculated via nonlinear regression .
Advanced Research Focus
Mechanistic studies using RNA-seq or proteomics can identify downstream targets. For receptor binding, surface plasmon resonance (SPR) quantifies affinity (KD) in real time .
How should researchers address discrepancies in biological activity data across different studies?
Q. Advanced Research Focus
- Assay Validation : Ensure consistent cell passage numbers, serum-free conditions, and DMSO concentrations (<0.1%) to minimize variability .
- Purity Verification : Use HPLC (C18 column, 95:5 MeCN/H₂O) to confirm ≥95% purity. Impurities like uncyclized hydrazines can skew activity .
- Structural Analog Comparison : Test derivatives (e.g., 7-trifluoromethyl analogs) to isolate pharmacophore contributions .
Which computational methods can predict the binding affinity of this compound to target proteins?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR). Focus on π-π stacking with Phe518 and hydrogen bonding with Arg120 .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions.
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .
What green chemistry principles can be applied in the synthesis of this compound?
Q. Basic Research Focus
- Solvent Selection : Ethanol (renewable, low toxicity) replaces dichloromethane .
- Oxidant Choice : NaOCl (household bleach) avoids Cr(VI) or DDQ toxicity .
- Atom Economy : The oxidative cyclization achieves 73% yield with minimal byproducts .
Advanced Research Focus
Develop continuous flow systems to reduce solvent waste. Lifecycle assessment (LCA) quantifies environmental impact, prioritizing bio-based solvents (e.g., 2-MeTHF) .
How can the reaction mechanism of the key synthetic step be elucidated?
Q. Advanced Research Focus
- Intermediate Trapping : Quench the reaction at intervals to isolate hydrazine intermediates via TLC or LC-MS .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates (e.g., D₂O solvent) to identify proton transfer steps.
- DFT Calculations : Gaussian 09 simulations map energy profiles, identifying transition states (e.g., imine formation vs. cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
